molecular formula C7H11N3 B019500 Propanenitrile, 3,3'-(methylimino)bis- CAS No. 1555-58-4

Propanenitrile, 3,3'-(methylimino)bis-

Cat. No. B019500
CAS RN: 1555-58-4
M. Wt: 137.18 g/mol
InChI Key: NPMCIHCQSNHBDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Propanenitrile, 3,3'-(methylimino)bis-, involves various routes depending on the desired end products. For example, the preparation of 2,2'-(Propane-1,3-diyldiimino)bisbenzaldehyde, a related compound, employs alkylation of the isatin anion with 1,3-dibromopropane, showcasing the versatility of propane-based diimino compounds in synthetic chemistry (Black, Vanderzalm, & Hartshorn, 1977). Similarly, diamines containing flexible segments, such as 1,2-bis(4-aminophenoxy)propane, have been synthesized for the development of soluble polyimides, indicating the adaptability of these compounds in creating materials with desirable solubility and thermal properties (Tjugito & Feld, 1989).

Molecular Structure Analysis

The molecular structure of compounds derived from Propanenitrile, 3,3'-(methylimino)bis-, significantly influences their chemical and physical properties. For instance, the introduction of bis(phenoxy) segments in polymers leads to materials with enhanced thermal stability and mechanical strength. This structural modification allows for the synthesis of semi-crystalline and amorphous polyimides with varying thermal and mechanical properties, as demonstrated by Mirsamiei (2018) (Mirsamiei, 2018).

Chemical Reactions and Properties

The chemical reactivity of Propanenitrile, 3,3'-(methylimino)bis- derivatives enables the formation of various compounds through reactions such as polycondensation and imidization. Faghihi, Shabanian, and Valikhani (2011) illustrated the synthesis of poly(amide-imide)s through the reaction of a specifically designed monomer with hydantoin derivatives, highlighting the compound's role in forming high-performance polymers with desirable properties (Faghihi, Shabanian, & Valikhani, 2011).

Physical Properties Analysis

The physical properties of materials derived from Propanenitrile, 3,3'-(methylimino)bis-, such as solubility, thermal stability, and mechanical strength, are tailored through molecular design. For example, the synthesis of polyimides from 1,2-bis(4-aminophenoxy)propane results in polymers that are soluble in various solvents and exhibit high thermal stability, demonstrating the impact of molecular structure on material properties (Acevedo & Harris, 1994).

Chemical Properties Analysis

The chemical properties of Propanenitrile, 3,3'-(methylimino)bis- derivatives, such as reactivity and stability, are crucial for their application in material science. The creation of zinc complexes of bis((E) 3-(2-nitrophenyl)-2-propenal)propane-1,2-diimine showcases the compound's ability to form stable complexes with metals, opening avenues for the development of materials with specific electrochemical properties (Montazerozohori & Sedighipoor, 2012).

Scientific Research Applications

Multidentate Ligand Applications

Bis-tris propane, a derivative closely related to Propanenitrile, 3,3'-(methylimino)bis-, has been utilized as a new multidentate ligand in the synthesis of nickel- and cobalt-based spin clusters. This application explores the ligand's utility in coordination chemistry, focusing on its role in forming complex structures with specific magnetic properties (Ferguson et al., 2011).

Gas Separation Membranes

In materials science, derivatives of Propanenitrile, 3,3'-(methylimino)bis-, have been employed in the development of new polyimides for gas separation. These polyimides, derived from substituted catechol bis(etherphthalic anhydride)s, demonstrate significant advancements in the field of gas separation technologies, offering high performance and efficiency in separating specific gases from mixtures (Al-Masri, Fritsch, & Kricheldorf, 2000).

Biological and Antioxidant Studies

Research on salen, reduced salen, and N-alkylated salen type compounds, which share a structural framework with Propanenitrile, 3,3'-(methylimino)bis-, reveals their potential in biological applications. These studies include spectral characterization, theoretical investigation, and the exploration of their binding interactions with DNA, demonstrating their possible use in biomedical research and therapeutic applications (Jeslin Kanaga Inba et al., 2013).

Environmental Remediation

The degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using the Fe(0)/GAC micro-electrolysis system has been studied for environmental remediation purposes. This research provides insights into effective methods for treating water contaminated with similar compounds, highlighting the system's efficiency in pollutant removal and offering a potential pathway for environmental clean-up efforts (Lai et al., 2013).

Polymer Science

Further applications include the synthesis of highly organosoluble poly(ether imide)s based on Propanenitrile, 3,3'-(methylimino)bis- derivatives. These materials are notable for their excellent solubility and thermal stability, making them suitable for advanced applications in electronics and materials science (Liaw et al., 2002).

Safety And Hazards

Propanenitrile, 3,3’-(methylimino)bis- is classified as having acute toxicity (Category 4, Oral; Category 3, Dermal), skin sensitization (Category 1), and carcinogenicity (Category 1B) . It is harmful if swallowed and toxic in contact with skin . It may cause an allergic skin reaction and serious eye irritation . It may also cause cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-[2-cyanoethyl(methyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCIHCQSNHBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061773
Record name Propanenitrile, 3,3'-(methylimino)bis-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3,3'-(methylimino)bis-
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Product Name

Propanenitrile, 3,3'-(methylimino)bis-

CAS RN

1555-58-4
Record name 3,3′-(Methylimino)bis[propanenitrile]
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name N-Methyl-3,3'-iminodipropionitrile
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name 3,3'-(methylimino)bispropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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